molecular formula C20H23NO5 B117581 6,7-Dimethoxy-1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-3,4-dihydroisoquinoline CAS No. 143526-87-8

6,7-Dimethoxy-1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-3,4-dihydroisoquinoline

Cat. No. B117581
M. Wt: 357.4 g/mol
InChI Key: GHBUMWHHZFGRDI-AWEZNQCLSA-N
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Description

The compound “6,7-Dimethoxy-1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-3,4-dihydroisoquinoline” is a chemical compound with the molecular formula C20H21NO5 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of isoquinoline alkaloids has been achieved through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of this compound includes an isoquinoline ring with methoxy groups at positions 6 and 7, and a 3,4-dimethoxyphenyl group attached at position 1 . The average mass of the molecule is 355.384 Da and the monoisotopic mass is 355.141968 Da .


Chemical Reactions Analysis

Reactions of similar compounds, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, with o-quinone methides have been studied . The products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .


Physical And Chemical Properties Analysis

The compound “6,7-Dimethoxy-1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-3,4-dihydroisoquinoline” has a molecular formula of C20H21NO5, an average mass of 355.384 Da, and a monoisotopic mass of 355.141968 Da .

Scientific Research Applications

  • Electrochemical Oxidation and Synthesis : This compound has been studied in the context of electrochemical oxidation and synthesis processes. For instance, the electrochemical oxidation of 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been explored, providing insights into the corresponding dihydroisoquinolinium salts formation (Carmody, Sainsbury, & Newton, 1980). Additionally, research on the reaction between isatin and amines has led to the creation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro derivatives (Brouwer, Craig, Jeffreys, & Munro, 1972).

  • Photophysical Properties : The compound’s photophysical properties have been studied, revealing insights into acid-base interactions in protic solvents and the effects on spectral and luminescent properties (Dubouski et al., 2006).

  • Chemical Modifications and Derivatives : Research has also focused on chemical modifications and the synthesis of derivatives. For example, the partial O-demethylation of aromatic dimethoxy-substituted 3,4-dihydroisoquinolines has been examined, leading to the creation of monophenols with selective cleavage (Brossi & Teitel, 1970). Another study discusses the synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from a deprotonated α-aminonitrile, using 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (Blank & Opatz, 2011).

  • Cytotoxicity and Docking Simulation : The cytotoxicity of novel annulated dihydroisoquinoline heterocycles has been explored, with implications for antitumor activity. This includes the use of 6,7-dimethoxy-3,4-dihydroisoquinoline in synthesizing compounds with potential anticancer properties (Saleh et al., 2020).

  • Synthesis of Azomethine Ylides and Isoquinoline Derivatives : Studies have also been conducted on the synthesis of azomethine ylides by rearrangement of 1,3-dipolar cycloadducts of 3,4-dihydroisoquinoline-2-oxides and the preparation of various isoquinoline derivatives (Coşkun & Tuncman, 2006).

  • Pharmacological Profile Studies : The pharmacological profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides has been evaluated, providing insights into their potential as anticonvulsant agents and enzyme inhibitors (Gitto et al., 2009).

properties

IUPAC Name

[(3S)-1-(3,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-23-15-6-13(7-16(9-15)24-2)20-17-10-19(26-4)18(25-3)8-12(17)5-14(11-22)21-20/h6-10,14,22H,5,11H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBUMWHHZFGRDI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(CC3=CC(=C(C=C32)OC)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C2=N[C@@H](CC3=CC(=C(C=C32)OC)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931941
Record name [1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-3,4-dihydroisoquinoline

CAS RN

143526-87-8
Record name Sdz isq 844
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143526878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethoxy-1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-3,4-dihydroisoquinoline
Reactant of Route 2
6,7-Dimethoxy-1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-3,4-dihydroisoquinoline
Reactant of Route 3
6,7-Dimethoxy-1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-3,4-dihydroisoquinoline
Reactant of Route 4
6,7-Dimethoxy-1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-3,4-dihydroisoquinoline
Reactant of Route 5
6,7-Dimethoxy-1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-3,4-dihydroisoquinoline
Reactant of Route 6
6,7-Dimethoxy-1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-3,4-dihydroisoquinoline

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